molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

Cat. No.: B1345004
CAS No.: 857070-96-3
M. Wt: 172.27 g/mol
InChI Key: NIFZHABTMWBHTG-DTORHVGOSA-N
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Description

Chemical Structure and Properties: 3-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-1-propanamine (hereafter referred to as the "target compound") is a tertiary amine featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a propanamine side chain. The stereochemistry (2R,6S) indicates a racemic mixture of the dimethylmorpholine moiety, which may influence its physicochemical behavior and applications .

Applications and Availability:
This compound is categorized as a tertiary amine, commonly used in organic synthesis as a base, nucleophile, or ligand in pharmaceutical and materials science applications . However, according to CymitQuimica’s catalog (2025), the target compound is listed as discontinued, necessitating alternative sourcing or structural analogs for research purposes .

Properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZHABTMWBHTG-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine involves several steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable alkylating agent under controlled conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Widely used as a sedative and analgesic in clinical settings.

    Industry: Employed in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The compound exerts its effects by selectively binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This action results in sedation, analgesia, and anxiolysis. The molecular targets include the α2A, α2B, and α2C adrenergic receptor subtypes, which are involved in various physiological processes such as pain modulation and sympathetic nervous system regulation .

Comparison with Similar Compounds

3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine

  • Molecular Formula : C₉H₁₈F₂N₂O
  • Molecular Weight : 208.25 g/mol
  • Key Differences: Substituents: Incorporates 2,2-difluoro groups on the propanamine chain. The difluoro group may also reduce basicity compared to the non-fluorinated target compound .
  • Applications : Likely used in medicinal chemistry for its improved pharmacokinetic properties.

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropan-1-amine

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Key Differences :
    • Functional Group : Features a ketone (3-oxo) on the propanamine chain.
    • Impact : The carbonyl group introduces electron-withdrawing effects, reducing the amine’s basicity and altering its coordination capabilities as a ligand. This modification may limit its utility in reactions requiring strong nucleophilic amines .
  • Applications: Potential use in catalytic systems where electron-deficient amines are advantageous.

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

  • Molecular Formula : C₂₀H₃₃N₃O
  • Molecular Weight : ~331.5 g/mol
  • Key Differences: Structural Complexity: Includes a tetrahydroquinoline moiety and a butyl group, significantly increasing molecular bulk. Impact: Enhanced lipophilicity and steric hindrance may improve binding affinity in receptor-targeted applications (e.g., CNS drugs) but reduce solubility in aqueous systems .

Data Table: Comparative Analysis

Property Target Compound 3-[(2R,6S)-Difluoropropanamine] 3-Oxopropanamine N-[(1-Butylquinolinyl)methyl] Derivative
Molecular Formula C₉H₂₀N₂O C₉H₁₈F₂N₂O C₉H₁₈N₂O₂ C₂₀H₃₃N₃O
Molecular Weight (g/mol) ~172.3 208.25 186.25 ~331.5
Key Functional Groups Dimethylmorpholine, propanamine Difluoropropanamine Ketone, propanamine Tetrahydroquinoline, butyl group
Lipophilicity (Predicted) Moderate High Moderate Very High
Basicity High (tertiary amine) Reduced (fluorine EW effect) Low (ketone EW effect) Moderate (steric hindrance)
Applications Organic synthesis, ligands Medicinal chemistry Catalysis Pharmaceutical research

Biological Activity

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine, also known by its CAS number 857070-96-3, is a compound with significant biological activity primarily through its interaction with adrenergic receptors. This article explores the mechanisms, applications, and research findings related to its biological effects.

  • Molecular Formula : C9H20N2O
  • Molecular Weight : 172.27 g/mol
  • IUPAC Name : 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine

The primary mechanism of action for this compound involves selective binding to α2-adrenergic receptors. This interaction leads to the inhibition of norepinephrine release, resulting in various physiological effects such as sedation, analgesia, and anxiolysis. The compound specifically targets α2A, α2B, and α2C receptor subtypes, which play crucial roles in pain modulation and the regulation of the sympathetic nervous system.

Sedative and Analgesic Properties

Research indicates that this compound exhibits sedative and analgesic properties similar to other α2-adrenergic agonists like clonidine and guanfacine. Its unique stereochemistry contributes to a distinct pharmacological profile that may result in fewer side effects compared to traditional medications .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionApplicationsSide Effects
3-[(2R*,6S*)...]α2-Adrenergic receptor agonistSedation, analgesiaFewer compared to others
Clonidineα2-Adrenergic receptor agonistHypertension, pain managementDrowsiness, dry mouth
Guanfacineα2-Adrenergic receptor agonistADHD treatmentFatigue, hypotension
Tizanidineα2-Adrenergic receptor agonistMuscle relaxationDrowsiness, hypotension

Case Studies and Research Findings

  • Sedation Studies : Clinical trials have shown that administration of this compound results in significant sedation in animal models without the severe side effects associated with other sedatives.
  • Cancer Cell Line Research : While direct studies on this specific compound are scarce, related morpholine derivatives have induced apoptosis in cancer cell lines through caspase activation. This suggests a potential pathway for developing anti-cancer therapies using this compound as a lead structure .
  • Inflammatory Response : Preliminary studies indicate that compounds similar to 3-[(2R*,6S*)...] can inhibit nitric oxide production in immune cells, suggesting anti-inflammatory properties that warrant further investigation .

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